alpha-Aspartylphenylalanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

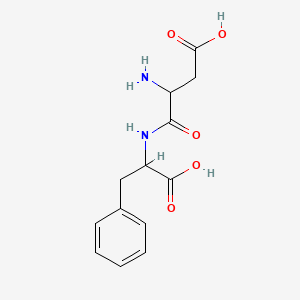

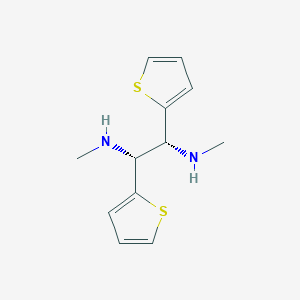

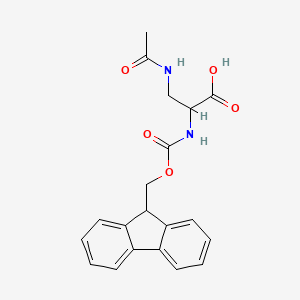

Alpha-Aspartylphenylalanine: is a dipeptide composed of aspartic acid and phenylalanine. It is commonly known for its role as a precursor in the synthesis of aspartame, a widely used artificial sweetener. The compound has the molecular formula C13H16N2O5 and is characterized by its sweet taste, making it a significant component in the food and beverage industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Aspartylphenylalanine can be synthesized through both chemical and enzymatic methods. One common synthetic route involves the condensation of L-aspartic acid dimethyl ester with L-phenylalanine using α-amino acid ester acyl transferase . This reaction produces α-L-aspartyl-L-phenylalanine β-methylester , which is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and hydrochloric acid. The final step involves the removal of hydrochloric acid to form this compound .

Industrial Production Methods: Industrial production of this compound often combines enzymatic and chemical reactions to achieve high yields. The process typically involves the protection of the amino group in aspartic acid to prevent undesirable reactions. This protection is achieved using groups such as carbobenzoxy or formyl. The protected aspartic acid is then converted to its anhydride, which is condensed with phenylalanine methylester. The protective group is subsequently removed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: Alpha-Aspartylphenylalanine undergoes various chemical reactions, including:

Condensation Reactions: Formation of dipeptides and polypeptides.

Hydrolysis: Breakdown into constituent amino acids.

Esterification: Formation of esters with alcohols.

Common Reagents and Conditions:

Condensation Reactions: Typically involve reagents like and under mild conditions.

Hydrolysis: Carried out using .

Esterification: Involves and such as .

Major Products:

Condensation: Formation of longer peptide chains.

Hydrolysis: Aspartic acid and phenylalanine.

Esterification: Methyl esters of this compound

Scientific Research Applications

Alpha-Aspartylphenylalanine has a wide range of applications in scientific research:

Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide bond formation.

Biology: Investigated for its role in protein structure and function.

Medicine: Explored for its potential therapeutic applications, including as a component in drug formulations.

Industry: Widely used in the food and beverage industry as a precursor for aspartame, a low-calorie sweetener

Mechanism of Action

The mechanism of action of alpha-Aspartylphenylalanine primarily involves its role as a precursor in the synthesis of aspartame. Aspartame exerts its effects by binding to taste receptors on the tongue, specifically the T1R2/T1R3 sweet taste receptor , which triggers a sweet taste sensation. The compound does not undergo significant metabolic transformations in the body and is excreted unchanged .

Comparison with Similar Compounds

Alpha-Aspartylphenylalanine can be compared with other similar compounds such as:

Aspartame: A methyl ester of this compound, known for its intense sweetness.

Neotame: A derivative of aspartame with enhanced sweetness and stability.

Advantame: Another derivative with even higher sweetness potency and stability.

Uniqueness: this compound is unique due to its role as a precursor in the synthesis of aspartame, which is widely used as a low-calorie sweetener. Its ability to form stable peptide bonds and its sweet taste make it a valuable compound in various applications .

Properties

IUPAC Name |

3-amino-4-[(1-carboxy-2-phenylethyl)amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQCXOFQZKCETR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864401 |

Source

|

| Record name | alpha-Aspartylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[({[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[6-(methylamino)-9H-purin-9-yl]oxolan-3-yl]oxy}[bis(propan-2-yl)amino]phosphanyl)oxy]propanenitrile](/img/structure/B13394658.png)

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)

![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

![6-Bromo-2-(4-nitrophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13394740.png)

![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)